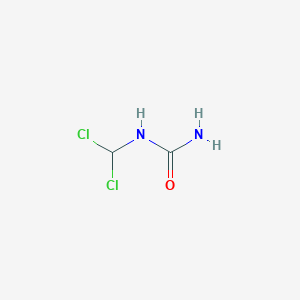

N-(Dichloromethyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

90454-24-3 |

|---|---|

Molecular Formula |

C2H4Cl2N2O |

Molecular Weight |

142.97 g/mol |

IUPAC Name |

dichloromethylurea |

InChI |

InChI=1S/C2H4Cl2N2O/c3-1(4)6-2(5)7/h1H,(H3,5,6,7) |

InChI Key |

QEMZNSKDTGKKFO-UHFFFAOYSA-N |

Canonical SMILES |

C(NC(=O)N)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Dichloromethyl Urea

Strategic Approaches to N-Substitution and Halogenation in Urea (B33335) Systems

The synthesis of substituted ureas is a well-established field in organic chemistry, with numerous methods available for N-functionalization. rsc.orgscispace.com These can be broadly categorized and adapted for the specific challenge of incorporating a dichloromethyl group.

Historically, the synthesis of urea derivatives has heavily relied on the use of phosgene (B1210022) and its equivalents. nih.govnih.gov These highly reactive reagents can react with amines to form isocyanates, which are key intermediates in urea synthesis. nih.govnih.gov An amine can react with phosgene to generate an isocyanate, which then reacts with a second amine to produce a urea derivative. nih.gov

Adapting this classical approach for N-(Dichloromethyl)urea would theoretically involve the reaction of dichloromethylamine (B1213824) with an isocyanate or the reaction of an amine with dichloromethylisocyanate. However, the stability and availability of dichloromethylamine and its isocyanate present significant synthetic hurdles.

A more plausible classical approach involves the direct alkylation of urea. However, this method often requires harsh reaction conditions and can suffer from a lack of selectivity, leading to mixtures of N- and O-alkylation products, as well as multiple alkylations. rsc.org

Growing environmental and safety concerns have spurred the development of phosgene-free and greener alternatives for urea synthesis. rsc.orgacs.orgacs.orgarxiv.org These methods often utilize less hazardous reagents and milder reaction conditions.

One prominent green approach involves the reaction of amines with a source of carbonyl, such as carbon dioxide or its derivatives. For instance, the direct carbonylation of amines can be catalyzed by transition metals. rsc.org Another method involves the nucleophilic addition of amines to potassium isocyanate in water, offering a simple, mild, and efficient route to N-substituted ureas. rsc.orgscispace.comrsc.org This approach has been shown to be scalable and can produce a variety of ureas in good to excellent yields. rsc.orgrsc.org

Electrocatalytic methods are also emerging as a promising green alternative for urea synthesis under mild conditions, using carbon dioxide and nitrogenous molecules as feedstocks. rsc.org Additionally, the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, has been explored as a recyclable and biodegradable reaction medium for multicomponent reactions to produce complex urea derivatives. researchgate.net

Targeted Introduction of the Dichloromethyl Moiety

The specific incorporation of the dichloromethyl group onto the urea nitrogen is a critical step that can be achieved through either direct functionalization or a multistep sequence.

Direct halogenation of an N-methylurea precursor represents a straightforward conceptual approach. This would involve the reaction of N-methylurea with a chlorinating agent. However, controlling the degree of halogenation to selectively produce the dichloro-derivative over the mono- and trichloro-analogues can be challenging. The reactivity of the N-H protons and the potential for side reactions on the urea backbone must be carefully managed.

Recent advances in C-H functionalization have highlighted the use of directing groups to achieve high regioselectivity in halogenation reactions. rsc.org While not yet specifically reported for this compound, these strategies could potentially be adapted. For example, methods involving oxidative halodeboronation have been successfully applied to the ortho-halogenation of N-aryl ureas. nih.gov

A more controlled and often more practical approach involves a multistep synthesis where a precursor molecule is first synthesized and then converted to the final product. This allows for greater control over the introduction of the dichloromethyl group.

One possible route involves the synthesis of a suitable precursor, such as an N-(hydroxymethyl)urea derivative. This intermediate could then be subjected to a two-step process: oxidation to the corresponding N-formylurea, followed by a reaction with a chlorinating agent like phosphorus pentachloride to install the two chlorine atoms.

Another strategy could involve the derivatization of a starting material with a group that can be readily converted to the dichloromethyl moiety. For example, the reaction of an amine with an appropriate electrophile containing a masked dichloromethyl group could be envisioned.

Optimization of Reaction Conditions for Yield and Selectivity

Regardless of the chosen synthetic route, the optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. acs.org Key parameters that require careful consideration include the choice of solvent, reaction temperature, concentration of reactants, and the type of catalyst or reagent used.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of multiple variables on the reaction outcome. acs.org This approach allows for the identification of optimal conditions while minimizing the number of experiments required. For instance, in the synthesis of substituted ureas, factors such as the equivalents of reagents, reaction time, and temperature have been shown to significantly impact the yield. rsc.org

The choice of solvent can also play a critical role. For example, in some urea syntheses, conducting the reaction in water has been found to be a good promoter, leading to higher yields compared to organic solvents. rsc.orgscispace.comrsc.org

Interactive Data Table: Factors Influencing Urea Synthesis

| Factor | Potential Impact on Yield and Selectivity |

|---|---|

| Solvent | Can influence reactant solubility, reaction rate, and product isolation. Water has been shown to be an effective solvent in some urea syntheses. rsc.orgscispace.comrsc.org |

| Temperature | Affects reaction kinetics. Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition. acs.orgmdpi.com |

| Reactant Concentration | The ratio of reactants can significantly affect the product distribution and yield. rsc.orgmdpi.com |

| Catalyst/Reagent | The choice of catalyst or reagent is fundamental to the reaction's success, influencing both the rate and selectivity. rsc.orgacs.org |

| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to product degradation. rsc.org |

By systematically studying these factors, a robust and efficient synthesis of this compound can be developed.

Scalable Synthesis Considerations for this compound

The industrial-scale production of this compound necessitates a thorough evaluation of synthetic routes, focusing on efficiency, cost-effectiveness, safety, and environmental impact. While specific large-scale manufacturing details for this compound are not extensively documented in publicly available literature, scalable synthesis strategies can be inferred from established methods for producing other substituted and chlorinated ureas. rsc.orgureaknowhow.comrsc.org The primary considerations for scaling up the synthesis of this compound revolve around the management of hazardous reagents, optimization of reaction conditions, and implementation of efficient purification processes.

A common and historically significant method for the industrial synthesis of substituted ureas involves the use of phosgene (COCl₂). rsc.orgureaknowhow.com This method is attractive for commercial production due to its high reactivity and the availability of starting materials. However, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized handling equipment, which can increase capital and operational costs. researchgate.netresearchgate.net A safer, though more expensive, alternative to phosgene is triphosgene (B27547) (bis(trichloromethyl) carbonate), a solid compound that generates phosgene in situ. researchgate.netcommonorganicchemistry.comnih.gov The use of triphosgene can mitigate some of the risks associated with handling gaseous phosgene, making it a viable option for pilot-scale or moderate-volume production. researchgate.net Studies on transposing triphosgene-based urea synthesis from laboratory to pre-industrial scale have been conducted, demonstrating its potential for larger-scale applications. researchgate.netresearchgate.net

Another scalable approach involves the reaction of dichloromethylamine with an isocyanate. However, the stability and availability of dichloromethylamine on an industrial scale could be a limiting factor. A more practical route might involve the direct chlorination of a suitable urea precursor. Research has shown that urea can be chlorinated to produce dichloro urea, although this typically refers to N,N'-dichlorourea. royalsocietypublishing.org The process requires low temperatures to prevent hydrolysis and the formation of nitrogen chloride. royalsocietypublishing.org A patented method describes the production of a stable chlorinated urea by reacting a mixture of urea and hydrochloric acid with chlorine at approximately 0°C, yielding a product with high active chlorine content. google.com Adapting such a method for the specific synthesis of this compound would require careful control of the chlorination conditions to achieve selective chlorination of the methyl group.

More recent and environmentally benign methods for the synthesis of N-substituted ureas have been developed, which could be adapted for the scalable production of this compound. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, which has been demonstrated to be scalable to the gram scale without a decrease in yield. rsc.orgrsc.orgresearchgate.netresearchgate.net This catalyst-free process avoids the use of hazardous reagents and organic solvents, simplifying the workup procedure to simple filtration or extraction. rsc.orgrsc.orgresearchgate.net For the synthesis of this compound, this would involve reacting dichloromethylamine with potassium isocyanate. The feasibility of this route on a large scale would depend on the commercial availability and cost of dichloromethylamine.

The choice of a scalable synthetic method for this compound will ultimately depend on a balance of factors including production volume, cost constraints, and safety and environmental regulations. For high-volume production, a continuous flow process using phosgene or triphosgene might be the most economical, provided the necessary safety infrastructure is in place. researchgate.net For smaller-scale or more environmentally conscious manufacturing, the aqueous potassium isocyanate route presents an attractive alternative, assuming the starting materials are accessible.

The following table summarizes and compares potential scalable synthesis methods for this compound based on inferences from the synthesis of related compounds.

| Synthetic Method | Key Reagents | Potential Advantages | Potential Challenges for Scalability | Inferred Yield Range | Key Process Considerations |

| Phosgene-Based Synthesis | Dichloromethylamine, Phosgene (COCl₂) | High reactivity, established industrial method for ureas. ureaknowhow.com | Extreme toxicity of phosgene, requires specialized handling and safety infrastructure, formation of corrosive HCl byproduct. researchgate.netresearchgate.net | 70-90% | Strict containment of phosgene, efficient HCl scrubbing, temperature and pressure control. |

| Triphosgene-Based Synthesis | Dichloromethylamine, Triphosgene | Safer solid alternative to phosgene, suitable for moderate scale-up. researchgate.netcommonorganicchemistry.comnih.gov | Higher cost than phosgene, still generates toxic phosgene in situ, requires careful control of reaction temperature. researchgate.netresearchgate.net | 65-85% | Controlled addition of triphosgene to manage exothermicity, efficient ventilation and monitoring for phosgene leaks. |

| Isocyanate Route | Dichloromethylamine, Potassium Isocyanate | Environmentally friendly (uses water as solvent), catalyst-free, simple workup. rsc.orgrsc.orgresearchgate.net | Dependent on the industrial availability and cost of dichloromethylamine, potential for side reactions if temperature is not controlled. | 70-95% | Optimization of reaction time and temperature, efficient separation of the product from the aqueous phase. |

| Direct Chlorination | N-methylurea, Chlorine (Cl₂) | Potentially cost-effective due to simple starting materials. | Difficult to control selectivity to obtain the dichloromethyl group without over-chlorination, formation of hazardous byproducts like nitrogen trichloride, requires low temperatures. royalsocietypublishing.org | Highly variable | Precise control of chlorination agent stoichiometry and temperature, effective quenching of the reaction, purification to remove isomers and byproducts. |

Mechanistic Insights into Reactions Involving N Dichloromethyl Urea

Elucidation of Proposed Reaction Pathways and Transition States

Detailed reaction pathways and the corresponding transition states for N-(Dichloromethyl)urea have not been specifically elucidated in the scientific literature. However, based on the reactivity of similar gem-dichloro compounds and ureas, several pathways can be proposed for its transformations.

One plausible reaction pathway involves the initial formation of a stabilized carbocation or a related reactive species through the loss of a chloride ion. This intermediate would be stabilized by the adjacent nitrogen atom of the urea (B33335) moiety. The transition state for this step would likely involve significant charge separation and elongation of the carbon-chlorine bond.

Another potential pathway, particularly in the presence of a base, could be an elimination reaction to form an N-chloromethylene urea intermediate. The transition state for such a reaction would involve the abstraction of the hydrogen from the nitrogen and the simultaneous or subsequent loss of a chloride ion.

Computational studies, which are a common tool for elucidating reaction mechanisms and characterizing transition states, appear to be absent for this compound in the current body of scientific literature. acs.orgresearchgate.net

Investigation of Reactive Intermediate Formation and Characterization

The primary reactive intermediate expected from this compound is the N-(chloromethylidene)aminylium cation or a related dichloromethyl-substituted carbocation. The presence of the nitrogen atom with its lone pair of electrons would be expected to stabilize this intermediate through resonance.

Direct observation and characterization of such intermediates are challenging due to their high reactivity. beilstein-journals.org Techniques like low-temperature NMR spectroscopy, matrix isolation spectroscopy, or trapping experiments with suitable nucleophiles would be necessary to provide evidence for their formation. beilstein-journals.org Currently, no such studies specifically targeting this compound have been reported. Research on similar urea-formaldehyde systems has shown the formation of carbocation intermediates, which supports the plausibility of analogous species in reactions of this compound. researchgate.net

Kinetic Studies and Reaction Rate Analysis

There is a lack of published kinetic studies and reaction rate analyses for transformations involving this compound. To understand the reaction kinetics, one would need to monitor the disappearance of the reactant and the formation of products over time under various conditions (e.g., changing temperature, concentration of reactants, and catalysts).

For instance, a study on the ruthenium-catalyzed polymerization of urea with diazo compounds involved monitoring the reaction progress using operando IR spectroscopy to determine reaction orders. acs.org Similar methodologies could be applied to reactions of this compound to determine its rate law and activation parameters. Such data is essential for understanding the factors that control the reaction rate and for optimizing reaction conditions.

The following table represents a hypothetical dataset that could be generated from kinetic studies on a reaction of this compound, for illustrative purposes, as no real data is available.

| Experiment | Initial [this compound] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | Data Not Available |

| 2 | 0.2 | 0.1 | Data Not Available |

| 3 | 0.1 | 0.2 | Data Not Available |

Role of Catalysis in this compound Transformations

The role of catalysis in the transformations of this compound remains unexplored in the scientific literature. Based on the chemistry of other ureas and halogenated compounds, both acid and base catalysis, as well as transition metal catalysis, could potentially play a significant role.

Acid Catalysis: An acid catalyst could protonate the carbonyl oxygen of the urea, making the dichloromethyl group more susceptible to nucleophilic attack or elimination.

Base Catalysis: A base could facilitate deprotonation of the urea nitrogen, potentially leading to elimination reactions.

Transition Metal Catalysis: Transition metals are known to catalyze a wide range of reactions involving ureas and haloalkanes. nih.govnih.gov For example, palladium catalysts are used in carbonylation reactions of amines to form ureas, and iron catalysts have been used for the synthesis of N-heterocycles. arabjchem.orgdiva-portal.org A suitable transition metal catalyst might activate the C-Cl bonds in this compound, facilitating cross-coupling or other transformations.

The table below conceptualizes potential catalytic systems that could be investigated for this compound reactions, drawing parallels from existing literature on other urea derivatives.

| Catalyst Type | Potential Catalyst | Proposed Role | Reference for Analogy |

| Lewis Acid | AlCl₃, TiCl₄ | Activation of the C-Cl bond or carbonyl group | researchgate.net |

| Brønsted Acid | Triflic Acid | Protonation of the carbonyl group | pitt.edu |

| Transition Metal | Palladium Complexes | Oxidative addition to C-Cl bond for cross-coupling | nih.govdiva-portal.org |

| Transition Metal | Ruthenium Complexes | Carbene insertion reactions | acs.org |

| Organocatalyst | N-Heterocyclic Carbenes | Activation of reactants | nih.gov |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of N Dichloromethyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of N-(Dichloromethyl)urea. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each unique proton and carbon environment.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments: the dichloromethyl proton (-CHCl₂), the proton on the nitrogen adjacent to this group (-NH-), and the protons of the terminal amino group (-NH₂). The chemical shift of a proton is influenced by the electron density of its local environment; electronegative atoms like chlorine and oxygen withdraw electron density, "deshielding" the nearby proton and shifting its signal to a higher chemical shift (downfield). openstax.orglibretexts.org The dichloromethyl proton is expected to be significantly downfield due to the presence of two chlorine atoms and an adjacent nitrogen. The NH proton will also be downfield, coupled to the dichloromethyl proton, while the NH₂ protons will appear as a broader signal.

The ¹³C NMR spectrum provides information on the carbon skeleton. Three signals are anticipated: one for the carbonyl carbon (C=O) and one for the dichloromethyl carbon (-CHCl₂). Carbonyl carbons in ureas and amides typically appear far downfield (150-180 ppm). rsc.org The presence of two electronegative chlorine atoms will also shift the dichloromethyl carbon signal significantly downfield. libretexts.org

Table 4.1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and established chemical shift theory.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | Triplet (t) | -CH Cl₂ |

| ¹H | 7.5 - 8.5 | Doublet (d) | -NH -CHCl₂ |

| ¹H | 5.0 - 6.0 | Broad Singlet (br s) | -NH ₂ |

| ¹³C | 155 - 160 | - | C =O |

| ¹³C | 65 - 75 | - | -C HCl₂ |

To confirm the assignments made from 1D NMR and to definitively establish the molecular structure, two-dimensional (2D) NMR experiments are invaluable. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. A critical cross-peak would be expected between the -NH- proton signal and the -CHCl₂ proton signal, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons to the carbons they are directly attached to. It would show a correlation between the -CHCl₂ proton signal and the -CHCl₂ carbon signal, confirming this assignment.

A cross-peak from the -NH- proton to the carbonyl carbon (C=O).

A cross-peak from the -NH₂ protons to the carbonyl carbon (C=O).

A cross-peak from the -CHCl₂ proton to the carbonyl carbon (C=O).

These combined 2D techniques would leave no ambiguity in the structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its bond vibrations. The two techniques are complementary; IR spectroscopy is most sensitive to vibrations that cause a change in the dipole moment, such as those of polar bonds, while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability. spectroscopyonline.com

For this compound, IR spectroscopy is expected to show strong absorptions for the polar N-H and C=O bonds. docbrown.info The key characteristic bands for ureas include:

N-H stretching: Typically appears as one or two strong, broad bands in the 3200-3500 cm⁻¹ region.

C=O stretching (Amide I band): A very strong and sharp absorption around 1650-1700 cm⁻¹. docbrown.info

N-H bending / C-N stretching (Amide II band): A strong band in the 1550-1640 cm⁻¹ region.

Raman spectroscopy would also detect these vibrations but would be particularly useful for identifying the less polar C-Cl bonds, which are expected to exhibit a strong signal in the 650-850 cm⁻¹ range. ramansystems.com The presence of two chlorine atoms may lead to distinct symmetric and asymmetric stretching modes.

Table 4.2: Expected Vibrational Frequencies for this compound Predicted data based on characteristic group frequencies for ureas and halogenated compounds.

| Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

| 3200 - 3500 | N-H Stretching | Strong, Broad | Medium |

| 1650 - 1700 | C=O Stretching (Amide I) | Very Strong | Medium |

| 1550 - 1640 | N-H Bending / C-N Stretching (Amide II) | Strong | Weak |

| 1400 - 1480 | C-N Stretching (Amide III) | Medium | Medium |

| 650 - 850 | C-Cl Stretching | Strong | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₂H₄Cl₂N₂O.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺•) due to the natural abundance of two chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks:

[M]⁺•: A peak corresponding to the molecule with two ³⁵Cl atoms.

[M+2]⁺•: A peak corresponding to one ³⁵Cl and one ³⁷Cl atom. This peak will be approximately 66% of the intensity of the [M]⁺• peak.

[M+4]⁺•: A peak corresponding to two ³⁷Cl atoms, with an intensity of about 10% of the [M]⁺• peak.

Under electron ionization (EI), the molecular ion will undergo fragmentation. The fragmentation of amides and alkyl halides follows predictable pathways. libretexts.org For this compound, plausible fragmentation routes include the loss of a chlorine atom, cleavage of the C-N bond, and other alpha-cleavages.

Table 4.3: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula of Fragment |

| 142 | 144, 146 | [C₂H₄Cl₂N₂O]⁺• | Molecular Ion ([M]⁺•) |

| 107 | 109 | [M - Cl]⁺ | [C₂H₄ClN₂O]⁺ |

| 60 | 60 | [CH₄N₂O]⁺• | [H₂N-CO-NH₂]⁺• |

| 59 | 59 | [M - CHCl₂]⁺ | [CH₃N₂O]⁺ |

| 44 | 44 | [H₂NCO]⁺ | [CH₂NO]⁺ |

| 43 | 43 | [HNCO]⁺• | [CHNO]⁺• |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Charge Transfer Studies

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insight into the electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group (C=O). This group possesses non-bonding electrons (n) on the oxygen atom and a π-system in the double bond.

The most likely electronic transition to be observed in the accessible UV range is the n → π* transition of the carbonyl group. ikm.org.my For simple, non-conjugated ureas and amides, this transition is typically weak and occurs at shorter wavelengths, often below 230 nm. The presence of the dichloromethyl group is not expected to induce a significant shift in this absorption maximum.

Emission spectroscopy (fluorescence) is generally used to study the properties of molecules that emit light after being electronically excited. Simple aliphatic ureas that lack extended conjugation or aromatic moieties are typically not fluorescent. Therefore, significant fluorescence emission is not expected from this compound upon excitation.

Table 4.4: Predicted Electronic Spectroscopy Properties for this compound

| Spectroscopy Type | Predicted λₘₐₓ (nm) | Transition Type | Notes |

| UV-Visible Absorption | ~210 - 230 | n → π* | Weak absorption characteristic of the urea (B33335) carbonyl group. |

| Fluorescence Emission | None Expected | - | The molecule lacks a fluorophore and efficient pathways for non-radiative decay are likely to dominate. |

Computational and Theoretical Studies of N Dichloromethyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For a molecule like N-(Dichloromethyl)urea, DFT calculations, often using functionals such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. dergipark.org.tr This process determines the lowest energy arrangement of the atoms, providing a theoretical prediction of the molecule's three-dimensional structure. The output includes precise bond lengths, bond angles, and dihedral angles. These optimized structural parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. For analogous urea (B33335) derivatives, DFT-optimized geometries have shown excellent agreement with experimental results. dergipark.org.tr

Energetic analysis through DFT provides the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These values are crucial for assessing the molecule's thermodynamic stability and predicting the feasibility and energetics of potential chemical reactions.

Table 1: Example of Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.25 Å |

| C-N (amide) | ~1.38 Å | |

| N-C (dichloromethyl) | ~1.46 Å | |

| C-H (dichloromethyl) | ~1.10 Å | |

| C-Cl | ~1.78 Å | |

| Bond Angles | O=C-N | ~122° |

| C-N-C | ~118° | |

| Cl-C-Cl | ~111° | |

| Note: These are representative values based on typical DFT calculations for similar organic molecules and are not specific experimental data for this compound. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for electronic properties. researchgate.net

For this compound, these high-level calculations could be used to obtain a more precise description of its electronic structure, electron correlation effects, and intermolecular interaction energies. While DFT is often sufficient for geometry, ab initio methods are the gold standard for calculating highly accurate energies, which is critical for constructing precise potential energy surfaces or studying reaction mechanisms where subtle electronic effects are at play. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and move. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a view of their dynamic behavior. nih.govmdpi.com

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom using a classical force field (e.g., AMBER, GAFF). nih.gov By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period, often ranging from nanoseconds to microseconds. nih.govmdpi.com

These simulations reveal the conformational landscape of the molecule, showing which shapes (conformers) are most stable and how the molecule transitions between them. nih.gov MD is particularly useful for understanding how this compound interacts with its environment, such as how it forms hydrogen bonds with solvent molecules or other solutes. nih.gov Analysis of MD trajectories can provide insights into solvation dynamics, diffusion coefficients, and the time-averaged structure of the molecule in solution. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Reactivity Indices

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. physchemres.org

The HOMO energy is related to the molecule's ability to donate electrons (its ionization potential). dergipark.org.tr A higher HOMO energy suggests a better electron donor.

The LUMO energy corresponds to the molecule's ability to accept electrons (its electron affinity). dergipark.org.tr A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. dergipark.org.trphyschemres.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For similar urea-based compounds, DFT calculations have been used to determine these values. For instance, a study on a triazene (B1217601) derivative found a HOMO-LUMO gap of 5.6015 eV in the gas phase, indicating significant stability. dergipark.org.tr

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, providing a quantitative measure of reactivity. physchemres.orgacs.org

Table 2: Key Chemical Reactivity Indices Derived from FMO Analysis

| Index | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the propensity to accept electrons. |

| Formulas are based on Koopmans' theorem approximations. physchemres.org |

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure and the accuracy of the theoretical model.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies correspond to specific molecular motions, such as the stretching of the C=O bond or the bending of the N-H group. Comparing a calculated IR spectrum with an experimental one is a powerful way to validate the computed structure. nih.gov

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. acs.org These transitions correspond to the excitation of electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

This comparison between theoretical and experimental spectra is crucial. A good match provides confidence in the computational model, which can then be used to interpret the experimental data and explore properties that are not directly observable. acs.org

Theoretical Investigations of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state and in solution, molecules of this compound will interact with each other and with solvent molecules. These intermolecular forces, particularly hydrogen bonds, dictate the molecule's physical properties, crystal structure, and solubility.

Theoretical methods can be used to study these interactions in detail. For dimers or larger clusters of this compound, quantum chemical calculations can determine the geometry and binding energy of hydrogen bonds (e.g., N-H···O=C). researchgate.net Techniques like Natural Bond Orbital (NBO) analysis can reveal the nature of these bonds by quantifying electron delocalization between the interacting molecules. nih.gov

Chemical Reactivity and Derivatization Strategies for N Dichloromethyl Urea

Nucleophilic and Electrophilic Reactivity Studies

The urea (B33335) functional group possesses both nucleophilic and electrophilic character. The nitrogen atoms, bearing lone pairs of electrons, can act as nucleophiles. However, the delocalization of these lone pairs into the adjacent carbonyl group diminishes their nucleophilicity compared to simple amines. nih.gov Conversely, the carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles.

The N-H protons of the urea moiety are weakly acidic and can be deprotonated by a strong base to form a urea anion, which is a more potent nucleophile. semanticscholar.org This anion could then participate in various substitution and addition reactions.

Predicted Nucleophilic and Electrophilic Reactions of N-(Dichloromethyl)urea

| Reaction Type | Predicted Reagent | Predicted Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) in the presence of a base | N-Alkyl-N'-(dichloromethyl)urea |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-N'-(dichloromethyl)urea |

| Reaction with Aldehydes | Aldehyde (e.g., R-CHO) | N-(α-hydroxyalkyl)-N'-(dichloromethyl)urea |

It is anticipated that the dichloromethyl group, being electron-withdrawing, would decrease the nucleophilicity of the adjacent nitrogen atom and increase the acidity of the N-H protons.

Exploration of Halogen Reactivity and Subsequent Diversification

The two chlorine atoms on the methyl group are expected to be the primary sites for derivatization through nucleophilic substitution reactions. The carbon-chlorine bonds are polarized, rendering the carbon atom electrophilic. This allows for the displacement of the chloride ions by a variety of nucleophiles. The presence of two chlorine atoms suggests that both sequential and double substitution may be possible, leading to a diverse range of products.

Analogous reactions have been observed in related compounds, such as N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea, where the chlorine atoms can be substituted by mercaptides. researchgate.net Similarly, nucleophilic substitution of chloroalkyl-modified silica (B1680970) with sodium azide (B81097) has been reported. beilstein-journals.org

Potential Nucleophilic Substitution Reactions at the Dichloromethyl Group

| Nucleophile | Predicted Product |

| Amines (R₂NH) | N-(diaminomethyl)urea derivatives |

| Alcohols/Phenols (ROH/ArOH) | N-(dialkoxymethyl)urea or N-(diaryloxymethyl)urea derivatives |

| Thiols (RSH) | N-(dithioalkylmethyl)urea derivatives |

| Azide (N₃⁻) | N-(diazidomethyl)urea |

| Cyanide (CN⁻) | N-(dicyanomethyl)urea |

The reaction conditions, such as the nature of the solvent, temperature, and the strength of the nucleophile, would likely play a crucial role in determining the outcome and selectivity of these reactions.

Development of Novel Derivatives Through Directed Functionalization

Building upon the predicted reactivity, a multitude of novel derivatives of this compound can be envisioned. Directed functionalization could target either the urea moiety or the dichloromethyl group, or both, to create molecules with tailored properties.

For instance, intramolecular reactions could be designed. If a nucleophilic group is introduced onto the other nitrogen of the urea, it could potentially cyclize onto the dichloromethyl carbon, forming heterocyclic structures. For example, reaction with an amino alcohol could lead to a derivative that, upon deprotonation, could form a cyclic ether.

Furthermore, the dichloromethyl group could potentially be converted to an aldehyde group (N-formylurea derivative) through hydrolysis, although this would likely require specific conditions to avoid decomposition.

Polymerization and Oligomerization Studies Utilizing this compound as a Monomer

The bifunctional nature of this compound, with its two reactive chlorine atoms and two N-H protons, suggests its potential use as a monomer in polymerization reactions.

One plausible approach is polycondensation with a dinucleophile. For example, reaction with a diamine could lead to the formation of a poly(aminomethylurea). Similarly, reaction with a diol or a dithiol could yield polyethers or polythioethers containing urea linkages in the backbone.

Another possibility is the involvement of the urea N-H protons in polymerization. For instance, in the presence of a suitable catalyst, this compound could potentially undergo self-condensation, though this is a more speculative pathway. The development of poly(carbonate-co-urea) copolymers through melt transesterification of dihydroxy compounds, diaryl carbonates, and urea compounds has been reported, indicating the versatility of the urea moiety in polymer synthesis. google.com

The presence of urea groups in a polymer backbone can introduce specific properties, such as increased hydrogen bonding, which can influence the material's mechanical and thermal characteristics. Research on polymerizable phosphonic acids bearing urea groups has shown that the urea moiety can significantly increase the rate of polymerization. tandfonline.com

Advanced Applications in Chemical Research Leveraging N Dichloromethyl Urea

Utility as a Building Block in Complex Organic Synthesis

Urea (B33335) derivatives are versatile building blocks in organic synthesis. nih.gov They can be precursors to more complex molecules through various chemical transformations. rsc.org However, no published studies specifically describe the use of N-(Dichloromethyl)urea as a synthetic building block.

Stereoselective and Regioselective Transformations Mediated by this compound

While stereoselective and regioselective reactions are crucial in modern synthesis, and various urea-based catalysts and reactants have been developed to control such outcomes, there are no documented instances of this compound being used for these specific purposes.

Investigations in Organocatalysis and Ligand Design

Urea and thiourea (B124793) derivatives are a cornerstone of organocatalysis, primarily acting as hydrogen-bond donors to activate substrates. nih.gov Similarly, ureas have been explored as ligands in transition metal catalysis. The electronic properties of substituents on the urea nitrogen atoms can be modulated to fine-tune catalytic activity. nih.gov For this compound, the electron-withdrawing nature of the dichloromethyl group would be expected to influence its hydrogen-bonding capabilities and coordination properties, but no specific investigations have been reported.

Contributions to Materials Science and Polymer Chemistry

Urea linkages are fundamental to polymer chemistry, most notably in the formation of polyureas. These materials have widespread applications due to their unique properties. nih.gov Research into novel polymeric materials often involves designing monomers with specific functional groups to impart desired characteristics.

Design of Novel Polymeric Scaffolds Incorporating Urea Linkages

The synthesis of novel polymers could theoretically incorporate an this compound monomer. The dichloromethyl group could serve as a reactive handle for post-polymerization modification or influence the polymer's final properties. However, no such polymeric scaffolds derived from this compound have been described in the literature. One related FDA-approved substance involves a polymer made from urea and other components, reacted with (chloromethyl)oxirane (epichlorohydrin), highlighting the use of chloro-groups in polymer modification. fda.gov

Probing Fundamental Chemical Principles Such as Conformational Effects and Electronic Perturbations

The study of conformational preferences and electronic properties is fundamental to understanding molecular behavior. In ureas, substitution on the nitrogen atoms significantly impacts conformation and electronic distribution. nih.gov The dichloromethyl group in this compound would introduce distinct steric and electronic effects. The two chlorine atoms are strongly electron-withdrawing via induction, which would affect the acidity of the N-H protons and the electron density of the urea backbone. Computational studies, such as Density Functional Theory (DFT), are often used to probe the electronic properties, molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces of such molecules to predict their reactivity and stability. mdpi.comresearchgate.net However, no specific conformational or electronic studies on this compound have been published.

Conclusion and Future Research Directions

Synthesis of Novel Analogs with Tailored Reactivity Profiles

A primary focus of future research would be the development of synthetic routes to N-(Dichloromethyl)urea and its analogs. The inherent reactivity of the dichloromethyl group would likely require carefully controlled reaction conditions to avoid unwanted side reactions. Once a reliable synthetic method is established, the synthesis of a library of analogs could be pursued to modulate the compound's reactivity and physical properties.

Table 1: Hypothetical Analogs of this compound and Their Potential Reactivity Modifications

| Analog Structure | Potential Modification | Anticipated Change in Reactivity |

| N-(Difluoromethyl)urea | Substitution of chlorine with fluorine | Increased stability, altered electronic effects, potential for novel transformations. |

| N-(Dibromomethyl)urea | Substitution of chlorine with bromine | Increased reactivity of the dihalomethyl group, potentially lower activation barriers for subsequent reactions. |

| N-Alkyl-N'-(dichloromethyl)urea | Introduction of an alkyl group on the other nitrogen | Increased solubility in organic solvents, steric hindrance may influence reaction pathways. |

| N-Aryl-N'-(dichloromethyl)urea | Introduction of an aryl group on the other nitrogen | Electronic effects of the aryl group could modulate the reactivity of the dichloromethyl group. |

The synthesis of these analogs would be crucial for structure-activity relationship studies, allowing researchers to fine-tune the reactivity of the dichloromethyl group for specific synthetic applications. For instance, electron-withdrawing or -donating groups on an aryl substituent could influence the ease of nucleophilic substitution at the dichloromethyl carbon.

Integration into Multicomponent Reactions for Enhanced Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single step. The bifunctional nature of this compound, possessing both a reactive dichloromethyl group and a urea (B33335) moiety, makes it a potentially valuable component in the design of novel MCRs.

Future research could explore the possibility of this compound participating in reactions like the Biginelli or Ugi reactions. The urea component could act as the nucleophilic component, while the dichloromethyl group could either remain as a functional handle for post-MCR modification or participate directly in the reaction under specific conditions, for example, through the in-situ generation of a formyl equivalent.

Table 2: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Potential Role of this compound | Expected Product Class |

| Biginelli-type reaction | As the urea component | Dihydropyrimidinones bearing a dichloromethyl substituent. |

| Ugi-type reaction | As the amine or carboxylic acid component (after hydrolysis) | Peptidomimetics with a dichloromethyl handle. |

| Novel MCRs | As a bifunctional building block | Diverse heterocyclic scaffolds. |

The development of such MCRs would provide efficient access to libraries of structurally diverse compounds with potential applications in medicinal chemistry and materials science. The dichloromethyl group in the products could serve as a versatile synthon for further chemical transformations.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

In the absence of experimental data, computational modeling would be an invaluable tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure, bond energies, and conformational preferences.

Furthermore, computational studies could be used to:

Predict Reaction Pathways: By modeling the transition states and reaction intermediates, it would be possible to predict the most likely reaction pathways for this compound with various reagents. This could guide the design of synthetic experiments and help to avoid undesirable side products.

Elucidate Reaction Mechanisms: For any observed reactivity, computational modeling could provide a detailed, step-by-step understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions and expanding the scope of the reaction.

Design Novel Analogs: Computational screening of virtual libraries of this compound analogs could identify candidates with desired electronic or steric properties for specific applications before their synthesis is attempted in the laboratory.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(Dichloromethyl)urea derivatives?

Methodological Answer:

this compound derivatives are typically synthesized via cyclocondensation or coupling reactions. For example:

- Cyclocondensation: Reacting N-(2,2-dichloro-1-cyanoethenyl)carboxamides with nucleophiles like 1H-pyrazol-5-amines under reflux in aprotic solvents (e.g., DMF) yields pyrazolo[1,5-a][1,3,5]triazine derivatives .

- Coupling Agents: Use carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form urea linkages between dichlorophenyl amines and heterocyclic moieties (e.g., pyridinyl groups) .

Key Optimization Parameters:

- Solvent polarity (DMF enhances reactivity).

- Temperature (60–80°C balances yield and side reactions).

- Stoichiometric ratios (1:1.2 for amine:carboxamide).

Basic: Which spectroscopic techniques are critical for characterizing this compound compounds?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Confirms planarity of the urea linkage and dihedral angles in pyrazolo-triazine systems .

- IR Spectroscopy: Urea C=O stretches at ~1640–1680 cm⁻¹; N-H bends at ~1500 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported anticancer activity data for this compound analogs?

Methodological Answer:

Discrepancies often arise from structural variations or experimental design differences. Strategies include:

- Structural-Activity Relationship (SAR) Analysis:

- Standardized Assays: Use the NCI-60 panel for consistent cytotoxicity profiling across cell lines .

- Mechanistic Profiling: Conduct COMPARE analysis to identify unique action mechanisms (e.g., no overlap with known anticancer drugs) .

Table 1: Cytotoxicity Variations in Selected Derivatives

| Compound | Substituent (Position 4) | GI₅₀ (µM) | Cancer Cell Line |

|---|---|---|---|

| 3ba | Aromatic | 8.2 | Leukemia (CCRF-CEM) |

| 3fb | Aromatic | 9.7 | Ovarian (OVCAR-3) |

| 3ca | Alkyl | 120.5 | Renal (ACHN) |

Advanced: What computational approaches predict the reactivity of this compound in novel syntheses?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, dichloromethyl groups act as electron-withdrawing moieties, directing electrophilic attacks to urea nitrogens .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- PubChem Data Mining: Use InChI keys (e.g.,

LCVQWTZZWZTSCY-UHFFFAOYSA-N) to cross-reference experimental and computational properties .

Basic: How should researchers design in vitro biological screening protocols for this compound derivatives?

Methodological Answer:

- Cell Line Selection: Prioritize cancer types with high dichlorophenylurea sensitivity (e.g., leukemia, ovarian) .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM over 48–72 hours.

- Control Compounds: Include cisplatin or doxorubicin as positive controls.

- Endpoint Assays: Use MTT or SRB assays for viability, complemented by apoptosis markers (e.g., caspase-3 activation) .

Advanced: What strategies improve the biophysical properties of this compound derivatives for in vivo studies?

Methodological Answer:

- Lipophilicity Optimization: Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP (target < 3) while retaining potency .

- Prodrug Design: Mask urea NH groups with acetyl or PEGylated moieties to enhance bioavailability .

- Formulation: Use nanoemulsions or liposomes to improve aqueous solubility (e.g., compound 3ba in PLGA nanoparticles) .

Advanced: How can researchers address environmental safety concerns during this compound synthesis?

Methodological Answer:

- Waste Management: Chlorinated byproducts (e.g., benzal chloride derivatives) require neutralization with NaOH (1M) before disposal .

- LogKow Analysis: Predict bioaccumulation potential using PubChem data (e.g., logKow = 2.3 for dichloromethylbenzene) .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.